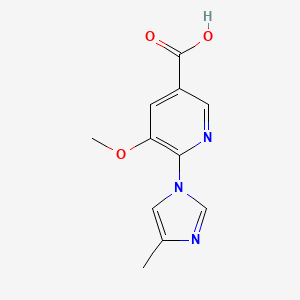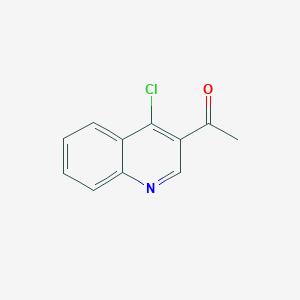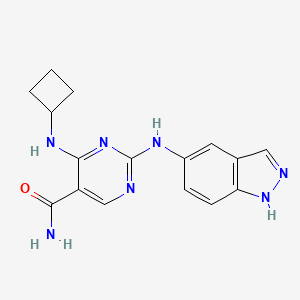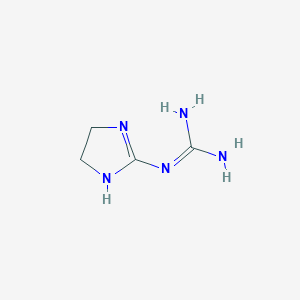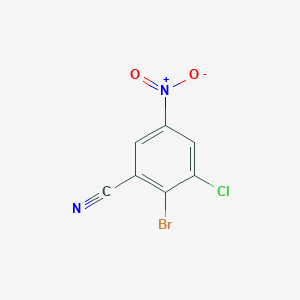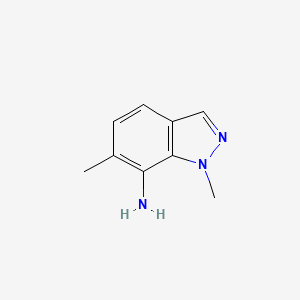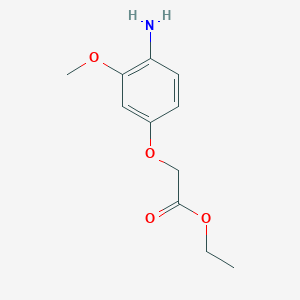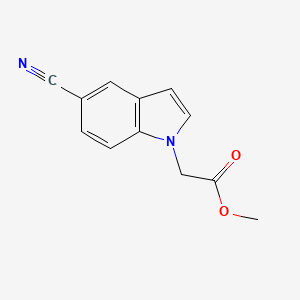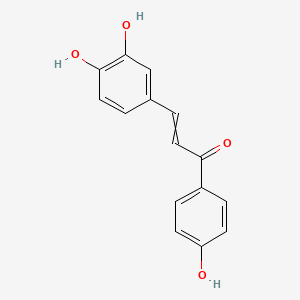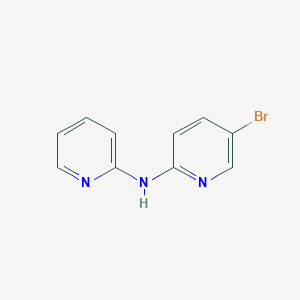
5-Bromo-N-(pyridin-2-YL)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(pyridin-2-YL)pyridin-2-amine is a chemical compound belonging to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one nitrogen atom replacing a carbon atom in the ring structure. This compound is characterized by the presence of a bromine atom and a pyridin-2-yl group attached to the pyridin-2-amine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-(pyridin-2-YL)pyridin-2-amine typically involves the following steps:
Bromination: The starting material, pyridin-2-amine, undergoes bromination to introduce the bromine atom at the 5-position of the pyridine ring.
Amination: The brominated pyridine is then subjected to amination to introduce the pyridin-2-yl group at the amine position.
Industrial Production Methods: In an industrial setting, the compound is synthesized using continuous flow reactors or batch reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-N-(pyridin-2-YL)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 5-aminopyridine derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like hydrogen gas (H₂) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides, along with catalysts like palladium or nickel, are employed in substitution reactions.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: 5-aminopyridine derivatives.
Substitution: Alkyl or aryl-substituted pyridines.
Aplicaciones Científicas De Investigación
5-Bromo-N-(pyridin-2-YL)pyridin-2-amine has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-Bromo-N-(pyridin-2-YL)pyridin-2-amine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
2-aminopyridine
3-bromopyridine
4-methylpyridine
3-nitropyridine
Propiedades
Fórmula molecular |
C10H8BrN3 |
|---|---|
Peso molecular |
250.09 g/mol |
Nombre IUPAC |
5-bromo-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8BrN3/c11-8-4-5-10(13-7-8)14-9-3-1-2-6-12-9/h1-7H,(H,12,13,14) |
Clave InChI |
XVCLOZVNCFHBHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


